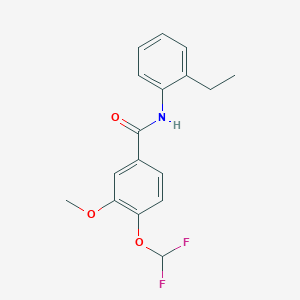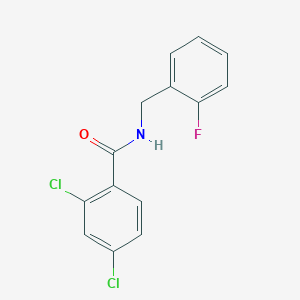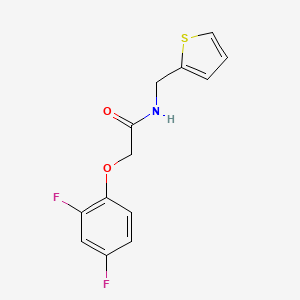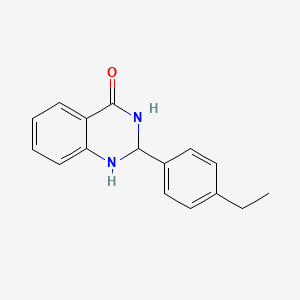![molecular formula C10H11BrN6O2 B10963924 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963924.png)
4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide involves several steps:
Synthesis of 4-bromo-1-methyl-1H-pyrazole: This intermediate can be prepared by bromination of 1-methyl-1H-pyrazole using bromine or N-bromosuccinimide in an appropriate solvent such as acetic acid.
Formation of the carbonyl compound: The 4-bromo-1-methyl-1H-pyrazole is then reacted with a carbonylating agent, such as phosgene or triphosgene, to introduce the carbonyl group.
Coupling with 1-methyl-1H-pyrazole-3-carboxamide: The final step involves coupling the carbonylated intermediate with 1-methyl-1H-pyrazole-3-carboxamide under suitable conditions, such as in the presence of a base like triethylamine, to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bromo substituent and carbonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access . Additionally, it may modulate receptor activity by binding to specific sites and altering signal transduction pathways .
Comparison with Similar Compounds
4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole:
1-Methyl-3-bromo-1H-pyrazole: Similar to the previous compound, it lacks the additional functional groups present in the target compound.
1-Phenyl-3-methyl-1H-pyrazol-5-amine: This compound has a phenyl group instead of a bromo substituent, which may result in different chemical properties and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H11BrN6O2 |
|---|---|
Molecular Weight |
327.14 g/mol |
IUPAC Name |
4-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11BrN6O2/c1-16-4-6(7(15-16)9(12)18)14-10(19)8-5(11)3-13-17(8)2/h3-4H,1-2H3,(H2,12,18)(H,14,19) |
InChI Key |
PVRCFGCKVOPLOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=NN2C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B10963894.png)
![1-(3-Chlorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea](/img/structure/B10963900.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10963910.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10963927.png)
![1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10963938.png)
![3,6-dimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10963939.png)

![N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963945.png)
